1-Boc-4-(3-Iodo-1H-indazol-4-yl)piperazine
Overview
Description
“1-Boc-4-(3-Iodo-1H-indazol-4-yl)piperazine” is a chemical compound with the CAS Number: 744219-44-1 . Its IUPAC name is tert-butyl 4- (3-iodo-1H-indazol-6-yl)-1-piperazinecarboxylate . It has a molecular weight of 428.27 and is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H21IN4O2/c1-16 (2,3)23-15 (22)21-8-6-20 (7-9-21)11-4-5-12-13 (10-11)18-19-14 (12)17/h4-5,10H,6-9H2,1-3H3, (H,18,19) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Biaryl Libraries
One application of 1-Boc-4-(3-Iodo-1H-indazol-4-yl)piperazine involves the synthesis of (piperazin-1-ylmethyl)biaryl libraries through microwave-mediated Suzuki–Miyaura cross-couplings. This method allows for the efficient synthesis of biaryl compounds with potential pharmacological activities. By modifying the biaryl system and manipulating the functionality of the piperazine, researchers can diversify the resulting library for further biological evaluation (Spencer et al., 2011).
Fluorescent pH Probes
Another research application is the development of fluorescent pH probes based on the piperazine structure. Compounds with piperazine subunits have been synthesized and shown to enhance fluorescence in response to changes in acidity, demonstrating utility as pH sensors in biological systems. These probes can be excitable with visible light and have been successfully used for bioimaging in cytosolic environments without apparent toxicity (Deng et al., 2016).
Copper-Catalyzed Cross-Couplings
This compound also finds application in copper-catalyzed cross-couplings with aryl iodides. This methodology provides a practical approach to synthesize N-arylated piperazine derivatives, demonstrating the compound's role in facilitating the construction of complex molecules like trazodone. This process highlights the efficiency and versatility of the compound in organic synthesis (Yong et al., 2013).
Synthesis and Biological Evaluation
The compound has also been used in the synthesis and biological evaluation of various derivatives, showcasing its role in the development of new molecules with potential antibacterial and antifungal activities. These studies are crucial in the search for new therapeutic agents, with derivatives being evaluated against a range of microorganisms to determine their efficacy (Kulkarni et al., 2016).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 4-(3-iodo-2H-indazol-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN4O2/c1-16(2,3)23-15(22)21-9-7-20(8-10-21)12-6-4-5-11-13(12)14(17)19-18-11/h4-6H,7-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEAHSPWOMNXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NNC(=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658019 | |
Record name | tert-Butyl 4-(3-iodo-2H-indazol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744219-32-7 | |
Record name | 1,1-Dimethylethyl 4-(3-iodo-1H-indazol-4-yl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744219-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-iodo-2H-indazol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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